[1,2,4]Triazolo[3,4-a]phthalazin-3-yl 2-methoxybenzoate
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Overview
Description
[1,2,4]Triazolo[3,4-a]phthalazin-3-yl 2-methoxybenzoate is a heterocyclic compound that features a triazole ring fused with a phthalazine ring and an ester group attached to a methoxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[3,4-a]phthalazin-3-yl 2-methoxybenzoate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinylphthalazine with ortho esters in the presence of an acid catalyst, leading to the formation of the triazole ring fused with the phthalazine ring . The esterification of the resulting compound with 2-methoxybenzoic acid under standard esterification conditions yields the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[3,4-a]phthalazin-3-yl 2-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
[1,2,4]Triazolo[3,4-a]phthalazin-3-yl 2-methoxybenzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[3,4-a]phthalazin-3-yl 2-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammatory pathways . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[3,4-b]thiadiazine: Another heterocyclic compound with a similar triazole ring but fused with a thiadiazine ring.
[1,2,4]Triazolo[4,3-b]tetrazine: A compound with a triazole ring fused with a tetrazine ring, known for its energetic material properties.
Uniqueness
[1,2,4]Triazolo[3,4-a]phthalazin-3-yl 2-methoxybenzoate is unique due to its specific fusion of the triazole and phthalazine rings, combined with the ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H12N4O3 |
---|---|
Molecular Weight |
320.30 g/mol |
IUPAC Name |
[1,2,4]triazolo[3,4-a]phthalazin-3-yl 2-methoxybenzoate |
InChI |
InChI=1S/C17H12N4O3/c1-23-14-9-5-4-8-13(14)16(22)24-17-20-19-15-12-7-3-2-6-11(12)10-18-21(15)17/h2-10H,1H3 |
InChI Key |
UGRMFEUMCQRBBW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)OC2=NN=C3N2N=CC4=CC=CC=C43 |
Origin of Product |
United States |
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